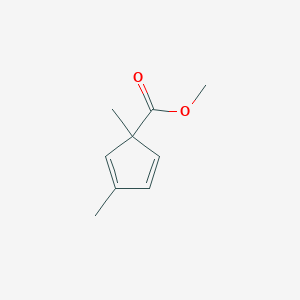
cis-4,4-Dimethyl-3-methoxy-2-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4,4-Dimethyl-3-methoxy-2-pentene: is an organic compound with the molecular formula C8H16O. It is a stereoisomer of 2-pentene, characterized by the presence of a methoxy group and two methyl groups on the pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-Dimethyl-3-methoxy-2-pentene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4,4-dimethyl-2-pentene with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired cis configuration .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts. The purity and yield of the product are optimized through various purification techniques, including distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: cis-4,4-Dimethyl-3-methoxy-2-pentene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
cis-4,4-Dimethyl-3-methoxy-2-pentene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4,4-Dimethyl-3-methoxy-2-pentene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
- cis-3,4-Dimethyl-2-pentene
- trans-4,4-Dimethyl-2-pentene
- 4,4-Dimethyl-2-pentyne
Comparison: cis-4,4-Dimethyl-3-methoxy-2-pentene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(Z)-3-methoxy-4,4-dimethylpent-2-ene |
InChI |
InChI=1S/C8H16O/c1-6-7(9-5)8(2,3)4/h6H,1-5H3/b7-6- |
InChI Key |
AVLHDOWOPMFWHI-SREVYHEPSA-N |
Isomeric SMILES |
C/C=C(/C(C)(C)C)\OC |
Canonical SMILES |
CC=C(C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


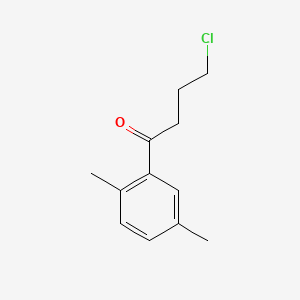
![(8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13800488.png)
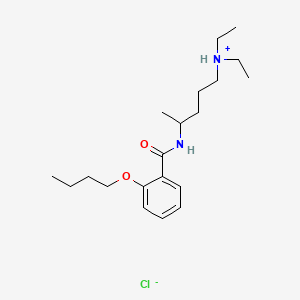
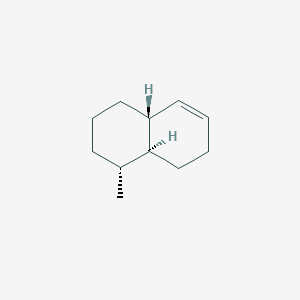
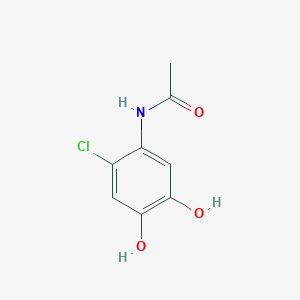



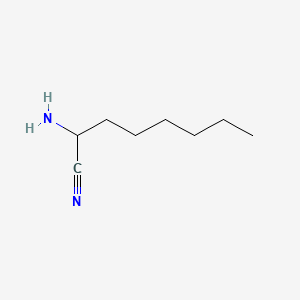

![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
